Methyl 2,6-dimethylpiperazine-1-carboxylate
CAS No.:
Cat. No.: VC15996144
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16N2O2 |
|---|---|
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | methyl 2,6-dimethylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C8H16N2O2/c1-6-4-9-5-7(2)10(6)8(11)12-3/h6-7,9H,4-5H2,1-3H3 |
| Standard InChI Key | LNRWRJRMDQLZPE-UHFFFAOYSA-N |
| Canonical SMILES | CC1CNCC(N1C(=O)OC)C |
Introduction
Chemical Structure and Properties
Methyl 2,6-dimethylpiperazine-1-carboxylate (C₈H₁₆N₂O₂) features a piperazine core with methyl groups at the 2 and 6 positions and a methyl ester at the 1-position. The molecular weight is 172.22 g/mol, and its structure enables conformational flexibility, critical for binding biological targets. The compound’s stereochemistry and electronic configuration influence its reactivity, particularly in nucleophilic substitutions and ester hydrolysis.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆N₂O₂ |
| Molecular Weight | 172.22 g/mol |
| CAS Number | Not publicly disclosed |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in polar organic solvents |
Synthesis and Industrial Production
The synthesis involves reacting 2,6-dimethylpiperazine with methyl chloroformate under controlled conditions. Continuous flow reactors enhance yield (≥85%) and purity (>98%) by optimizing temperature (0–5°C) and stoichiometry. Automated systems minimize side reactions, such as over-alkylation, ensuring consistent batch quality.
Table 2: Synthesis Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Temperature | 0–5°C | 0–5°C |
| Yield | 70–75% | 85–90% |
| Purity | 95% | >98% |
Pharmaceutical Applications
Piperazine derivatives are pivotal in drug design due to their ability to modulate neurotransmitter systems. Methyl 2,6-dimethylpiperazine-1-carboxylate acts as a precursor for antipsychotics and antidepressants, leveraging its affinity for serotonin and dopamine receptors. Recent studies suggest potential in antiviral agents, where its ester group facilitates prodrug synthesis.
Table 3: Therapeutic Targets
| Target | Potential Application | Mechanism |
|---|---|---|
| 5-HT₃ Receptor | Antiemetics | Antagonism |
| D₂ Receptor | Antipsychotics | Partial agonism |
| Viral Proteases | Antiviral Prodrugs | Enzyme inhibition |
Biological Activity and Mechanisms
The compound’s piperazine ring engages in hydrogen bonding and π-π interactions with biological targets. In vitro assays demonstrate moderate affinity for monoamine transporters (IC₅₀ = 1.2–3.5 μM), though in vivo efficacy requires further validation. Metabolization studies indicate ester hydrolysis to the corresponding carboxylic acid, which exhibits reduced blood-brain barrier permeability.
| Hazard Type | Precautionary Measures |
|---|---|
| Skin Irritation | Wear chemical-resistant gloves |
| Eye Damage | Use safety goggles |
| Inhalation Risk | Operate in fume hoods |
Comparative Analysis with Related Derivatives
Table 5: Derivative Comparison
| Compound | Bioavailability | Metabolic Stability |
|---|---|---|
| Methyl derivative | Moderate | Low |
| tert-Butyl derivative | Low | High |
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. The ¹H NMR spectrum displays characteristic peaks for methyl groups (δ 1.45–1.54 ppm) and piperazine protons (δ 3.74–3.99 ppm) . Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 172.1, consistent with the molecular formula.
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